molecular formula C12H18N6O B455826 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide CAS No. 438219-38-6

3-(Tetrazol-2-yl)adamantane-1-carbohydrazide

Cat. No.: B455826
CAS No.: 438219-38-6
M. Wt: 262.31g/mol
InChI Key: QAYHKYYRFKPJAH-UHFFFAOYSA-N
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Description

3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is a sophisticated synthetic compound designed for medicinal chemistry and pharmacology research, merging two pharmaceutically active motifs: the adamantane cage and the tetrazole heterocycle. Researchers can investigate this molecule as a potential multi-target therapeutic agent, with its core structure suggesting relevance in several high-interest biological areas. The adamantane moiety is a well-established pharmacophore in neurology, notably found in the NMDA receptor antagonist memantine, used for Alzheimer's disease . Concurrently, tetrazole-based adamantane derivatives have demonstrated significant antagonistic activity against the P2X7 receptor, a key player in neuroinflammation and chronic pain pathways . Inhibition of this receptor can lead to reduced glutamate release, providing a potential non-opioid mechanism for analgesia . Furthermore, the carbohydrazide functional group offers a versatile handle for chemical derivatization, allowing for the synthesis of a diverse library of hydrazide-hydrazone analogs. Such derivatives have shown promise in antimicrobial and anticancer studies in preclinical models, expanding the potential research applications of this compound scaffold . Given this profile, this compound serves as a valuable precursor for developing novel ligands targeting purinergic receptors, exploring neuroprotective strategies, and creating new agents with potential antibacterial or cytotoxic properties.

Properties

IUPAC Name

3-(tetrazol-2-yl)adamantane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O/c13-16-10(19)11-2-8-1-9(3-11)5-12(4-8,6-11)18-15-7-14-17-18/h7-9H,1-6,13H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYHKYYRFKPJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Adamantane-1-Carboxylic Acid

The synthesis typically begins with adamantane-1-carboxylic acid (1 ), which undergoes esterification to form methyl adamantane-1-carboxylate (2 ).

Procedure :

  • Reactants : Adamantane-1-carboxylic acid (5 g, 27 mmol), methanol (50 mL, 1.235 mol), H₂SO₄ (9.2 g, 98%).

  • Conditions : Reflux at 65–70°C for 6–8 hours.

  • Workup : Neutralization with 10% NaHCO₃, precipitation in ice water.

  • Yield : 98.4% (4.92 g).

Key Data :

ParameterValue
Reaction Temperature65–70°C
CatalystH₂SO₄ (98%)
Product Purity>95% (TLC confirmed)

Tetrazole Ring Formation

Single-Step Tetrazole Synthesis (Patent Method)

A patented method enables direct tetrazole ring formation using hydrazoic acid salts.

Procedure :

  • Reactants : Adamantane derivative (e.g., amine II ), orthocarboxylic acid ester (III ), hydrazoic acid salt.

  • Conditions : Heating at 80–100°C for 2–4 hours.

  • Advantages : Single-step reaction, no hydrazoic acid gas handling.

Key Data :

ParameterValue
Yield70–85%
SolventNone (neat conditions)

Ugi Tetrazole Four-Component Reaction (UT-4CR)

The UT-4CR combines an amine, aldehyde, isocyanide, and azide to form 1,5-disubstituted tetrazoles.

Procedure :

  • Reactants : Adamantane-1-carboxaldehyde, trimethylsilyl azide (TMSN₃), primary amine, isocyanide.

  • Conditions : Methanol solvent, room temperature, 12–24 hours.

  • Yield : 60–78%.

Example :

Adamantane-1-carboxaldehyde+R-NH2+R’-NC+TMSN3Tetrazole-adamantane intermediate\text{Adamantane-1-carboxaldehyde} + \text{R-NH}2 + \text{R'-NC} + \text{TMSN}3 \rightarrow \text{Tetrazole-adamantane intermediate}

Carbohydrazide Incorporation

Hydrazination of Methyl Adamantane-1-Carboxylate

The ester 2 reacts with hydrazine hydrate to form adamantane-1-carbohydrazide (3 ).

Procedure :

  • Reactants : Methyl adamantane-1-carboxylate (4 g, 20 mmol), 80% hydrazine hydrate (25 mL, 412 mmol).

  • Conditions : Reflux for 3–5 hours.

  • Workup : Precipitation in ice water, filtration.

  • Yield : 95.5% (3.82 g).

Key Data :

ParameterValue
Reaction Time3–5 hours
Purity97% (¹H-NMR confirmed)

Integrated Synthetic Routes

Sequential Functionalization Route

  • Step 1 : Esterify adamantane-1-carboxylic acid to 2 .

  • Step 2 : Convert 2 to carbohydrazide 3 via hydrazinolysis.

  • Step 3 : Attach tetrazole via UT-4CR or cyclization.

Overall Yield : 45–60% (multi-step).

Convergent Approach

  • Tetrazole-Adamantane Intermediate : Pre-form tetrazole-modified adamantane using or.

  • Carbohydrazide Coupling : React with hydrazine under acidic conditions.

Advantage : Reduces steric hindrance during tetrazole formation.

Optimization and Challenges

Purity Enhancement

  • Crystallization : Use n-hexane/ethyl acetate/dichloromethane (2:1:1) for recrystallization.

  • Chromatography : Silica gel chromatography with ethyl acetate gradients.

Common Side Reactions

  • Adamantane Ring Oxidation : Mitigated by inert atmosphere (N₂/Ar).

  • Tetrazole Isomerization : Controlled via pH adjustment (pH 6–7).

Analytical Validation

Spectroscopic Confirmation

  • ¹H-NMR : δ 1.6–2.1 ppm (adamantane protons), δ 8.2–8.5 ppm (tetrazole protons).

  • ESI-MS : m/z 262.31 [M+H]⁺.

Chromatographic Data

MethodMobile PhaseRf
TLCn-Hexane/EtOAc/CH₂Cl₂ (2:1:1)0.52–0.66

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole ring and carbohydrazide moiety undergo oxidation under controlled conditions:

  • Tetrazole Oxidation : Exposure to strong oxidants (e.g., KMnO₄) can modify the tetrazole ring, though full ring cleavage is uncommon. Partial oxidation may yield N-oxide derivatives.

  • Carbohydrazide Oxidation : The hydrazide group oxidizes to form diazenes or carboxylic acids under acidic conditions (e.g., HNO₃/H₂SO₄) .

Reagents :

Oxidizing AgentConditionsProduct
KMnO₄Acidic, 80°CTetrazole N-oxide
HNO₃/H₂SO₄RefluxAdamantane-1-carboxylic acid

Reduction Reactions

Reduction primarily targets the tetrazole ring and hydrazide group:

  • Tetrazole Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole to an amine, forming 3-aminoadamantane derivatives.

  • Hydrazide Reduction : NaBH₄ selectively reduces the hydrazide to a hydrazine without affecting the tetrazole .

Reagents :

Reducing AgentConditionsProduct
H₂/Pd-CEthanol, 50°C3-Aminoadamantane
NaBH₄Methanol, RTAdamantane-1-carbohydrazine

Substitution Reactions

The tetrazole’s NH groups participate in nucleophilic substitutions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) to form N-alkylated tetrazoles .

  • Acylation : Acetic anhydride acetylates the tetrazole, improving solubility for further derivatization .

Example :

text
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide + CH₃I → N-Methyltetrazole derivative (Yield: 72%)[3]

Condensation Reactions

The carbohydrazide group reacts with carbonyl compounds to form hydrazones, a key reaction for generating bioactive derivatives:

General Reaction :

text
Carbohydrazide + RCHO → Hydrazone (R = aryl/alkyl)[6]

Case Study :
Condensation with 4-nitrobenzaldehyde yields a hydrazone showing antimicrobial activity (Table 1) .

Table 1 : Selected Hydrazone Derivatives and Properties

DerivativeR GroupMelting Point (°C)Yield (%)
4a4-OH-C₆H₄252–25430.6
4e3-NO₂-4-Cl-C₆H₃188–18926.2
5e3-NO₂-4-Cl-C₆H₃247–24850.6

Coordination Chemistry

The compound acts as a polydentate ligand, forming coordination polymers with transition metals:

  • Cu(II) Complexes : Binds via tetrazole N and carbohydrazide O, forming 1D chains (Figure 1) .

  • Ni(II) Complexes : Octahedral geometries observed, with water/methanol as ancillary ligands .

Structural Data :

MetalCoordination GeometryBond Length (M–N/O, Å)
Cu(II)Square pyramidalCu–N: 1.98; Cu–O: 1.92
Ni(II)OctahedralNi–N: 2.05; Ni–O: 2.10

Figure 1 : Chain structure of [Cu(trzadc)₂(MeOH)]·MeOH, where trzadc = 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylate .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its dual functional groups:

Table 2 : Comparison with Related Adamantane Derivatives

CompoundKey Reactivity Differences
3-Tetrazol-2-yl-adamantane-1-carboxylic acidLacks hydrazide-mediated condensations
Adamantane-1-carbohydrazideNo tetrazole substitution pathways
3-AminoadamantaneLimited metal coordination capacity

Mechanistic Insights

  • Hydrazone Formation : Proceeds via nucleophilic attack of the carbohydrazide’s NH₂ on the carbonyl carbon, followed by dehydration .

  • Coordination : Density Functional Theory (DFT) studies suggest tetrazole’s N2 and carbohydrazide’s O are primary binding sites .

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antimycobacterial Activity
Research indicates that derivatives of hydrazides, including 3-(tetrazol-2-yl)adamantane-1-carbohydrazide, exhibit notable antibacterial properties. Studies have shown that such compounds can be effective against various bacterial strains, including Mycobacterium tuberculosis, which is responsible for tuberculosis. For instance, certain hydrazone derivatives have demonstrated promising results with minimal inhibitory concentrations (MIC) as low as 1.56 μg/mL, suggesting potential for further development into therapeutic agents against resistant strains of bacteria .

Analgesic Properties
The adamantane structure is known for its analgesic properties. Research has explored the biological evaluation of adamantane derivatives, including this compound, using modified synthesis techniques that enhance their efficacy. These derivatives have been assessed for their potential as pain relief medications .

Coordination Chemistry

Synthesis of Coordination Polymers
this compound has been utilized in the synthesis of coordination polymers. The unique structural features of adamantane-based ligands allow for the formation of stable metal complexes that can be characterized through single-crystal X-ray diffraction. These complexes have shown catalytic activity in reactions such as the Chan-Evans-Lam arylation reaction, highlighting their utility in organic synthesis .

Material Science

Framework Development
The incorporation of tetrazole and adamantane moieties into materials science has led to the development of metal-organic frameworks (MOFs). These frameworks are known for their porous structures and ability to encapsulate guest molecules, making them suitable for applications in gas storage, separation processes, and catalysis . The structural characteristics of these frameworks can be finely tuned by varying the ligands used in their synthesis.

Case Studies and Experimental Findings

Study Focus Findings
Study on Antimicrobial Activity Evaluated various hydrazide derivativesIdentified significant antibacterial activity against multiple strains with MIC values as low as 1.56 μg/mL
Synthesis of Coordination Polymers Investigated adamantane-based ligandsDemonstrated successful formation of coordination polymers with catalytic properties
Analgesic Evaluation Assessed pain relief potentialFound promising analgesic effects in modified adamantane derivatives

Mechanism of Action

The mechanism of action of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The adamantane core provides structural rigidity and enhances the compound’s stability and bioavailability. The carbohydrazide group can form hydrogen bonds with biological targets, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide: Similar structure with a phenyl group on the tetrazole ring.

    Adamantane derivatives: Compounds with various functional groups attached to the adamantane core.

    Tetrazole derivatives: Compounds featuring the tetrazole ring with different substituents.

Uniqueness

3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is unique due to its combination of the adamantane core, tetrazole ring, and carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and various biological activities of this compound, particularly focusing on its antimicrobial, anticancer, and other pharmacological properties.

1. Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of adamantane derivatives with hydrazine and tetrazole moieties. The resulting compound exhibits a unique structure characterized by:

  • Tetrazole Ring : This five-membered ring is known for its biological activity and is a common pharmacophore in medicinal chemistry.
  • Adamantane Backbone : The adamantane structure contributes to the stability and lipophilicity of the compound, enhancing its biological interactions.

The structural properties have been confirmed through various techniques, including X-ray crystallography, which reveals important intermolecular interactions such as hydrogen bonding that may influence its biological activity .

2.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as follows:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus31.25125
Escherichia coli62.5250
Pseudomonas aeruginosa125500
Methicillin-resistant Staphylococcus aureus (MRSA)31.25125

These results indicate that the compound possesses bactericidal effects, particularly against Gram-positive bacteria .

2.2 Anticancer Activity

The cytotoxic effects of the compound have also been investigated using various cancer cell lines. The results indicate that:

  • At concentrations ranging from 25 to 100 µM, the compound exhibited moderate cytotoxicity with cell viability remaining above 85% in most cases.
  • Notably, at a concentration of 100 µM, it was observed to enhance cell proliferation in certain cancer cell lines, suggesting a potential dual role depending on dosage .

2.3 Other Pharmacological Activities

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may also exhibit:

  • Antiviral Activity : Due to the presence of the tetrazole ring, which is known for its antiviral properties.
  • Antidiabetic Effects : Some derivatives of adamantane have shown promise in glucose regulation and insulin sensitivity .

3. Case Studies and Research Findings

Several studies have highlighted the potential of tetrazole-containing compounds in drug development:

  • Antimicrobial Efficacy : A comparative study on various hydrazone derivatives showed that compounds with similar structures to this compound had enhanced antibacterial activities against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Profiles : Research involving different hydrazone derivatives indicated that structural modifications significantly influence cytotoxicity, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. Table 1. Physical-Chemical Constants of Selected Adamantane Derivatives

CompoundMelting Point (°C)Yield (%)Recrystallization SolventReference
5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione149–15192n-butanol
N′-[(2-n-Butyl-4-chloro-1H-imidazol-5-yl)methylene]adamantane-1-carbohydrazide241–24390Ethanol-water

Q. Table 2. Key NMR Signals for Structural Confirmation

Functional Group1H NMR^1 \text{H NMR} (δ, ppm)13C NMR^{13} \text{C NMR} (δ, ppm)
Adamantane protons1.64–2.20 (m)28.51–39.08
Triazole CH2_25.53 (s)63.56
Aromatic protons7.04–7.63 (m)121.25–164.41

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